The compound’s IUPAC name, 4-(oxazol-2-yl)benzyl alcohol, reflects its structure: a benzene ring with a hydroxymethyl group (-CH2OH) at position 1 and an oxazole ring attached at position 4 via its second carbon (Figure 1). Oxazole, a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 3, adopts a planar geometry with delocalized π-electrons. The substitution pattern at the oxazole’s second position introduces steric and electronic effects that influence reactivity.
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
Key Physical Properties:
Naming ambiguities arise due to oxazole’s numbering system. For example, 4-(oxazol-5-yl)benzyl alcohol refers to the oxazole substituent at position 5, whereas the 2-yl variant places the benzene at position 2. Such positional isomerism significantly alters electronic properties: the 2-yl derivative’s nitrogen adjacency enhances hydrogen-bonding potential compared to the 5-yl analog.
Cyclocondensation remains a cornerstone for constructing the oxazole ring in 4-(oxazol-2-yl)-benzyl alcohol. The Bergmann synthesis, involving α-haloacyl-amino acids with acetic anhydride and pyridine, provides a foundational method. For instance, N-chloroacetyl phenylalanine reacts with acetic anhydride to yield 2-methyl-4-benzylidene-5(4)-oxazolone, a precursor that can be reduced to the target alcohol [2]. Similarly, cyclohydration-condensation between hippuric acid and aldehydes under acetic anhydride and zinc chloride produces 4-arylidene-2-phenyl oxazol-5(4H)-ones [2]. These intermediates undergo reduction or hydrolysis to introduce the benzyl alcohol moiety.
A notable advancement involves the DCC (dicyclohexylcarbodiimide) method, which facilitates oxazolone formation via activation of carboxyl groups. For example, 1-naphthoyl-glycine reacts with acetic anhydride and triethyl orthoformate to form 4-ethoxymethylene-2-naphthyl-5(4H)-oxazolone, which is subsequently hydrolyzed [2]. Such methods highlight the versatility of cyclocondensation in oxazole synthesis but often require multi-step purification.
Direct functionalization of benzyl alcohol derivatives offers a streamlined route. Claisen-Schmidt condensation between 4-formylbenzyl alcohol and oxazole precursors, such as α-amino ketones, enables oxazole ring formation. For instance, reacting 4-carboxybenzaldehyde with ethanolamine under boron trifluoride catalysis yields 4-(4,5-dihydrooxazol-2-yl)benzoic acid, which is reduced to the alcohol [3]. This approach leverages the reactivity of benzyl alcohol’s hydroxyl group for subsequent transformations.
Another strategy involves Friedel-Crafts alkylation, where benzyl alcohol derivatives act as electrophiles. In nonaqueous sol–gel syntheses, benzyl alcohol serves as both solvent and reactant, facilitating ligand exchange and condensation. For example, HfCl₄·2THF reacts with benzyl alcohol to form hafnium oxide nanocrystals, demonstrating the solvent’s dual role in metal coordination and etherification [1]. Adapting this to organic synthesis, benzyl alcohol could mediate oxazole ring formation through HCl-catalyzed etherification [1].
Benzyl alcohol emerges as an eco-friendly solvent due to its high boiling point (205°C) and low toxicity. In HfO₂ nanocrystal synthesis, benzyl alcohol enables ligand exchange and gel formation without external solvents, reducing waste [1]. Similarly, tetrahydrofuran (THF) is favored for its ability to dissolve metal precursors and stabilize intermediates. For 4-(oxazol-2-yl)-benzyl alcohol, THF facilitates cyclocondensation by polar aprotic interactions, enhancing reaction rates [1] [3].
Table 1: Solvent Performance in Oxazole Synthesis
| Solvent | Boiling Point (°C) | Reactivity Role | Example Use Case |
|---|---|---|---|
| Benzyl alcohol | 205 | Reaction medium, proton donor | HfCl₄ ligand exchange [1] |
| THF | 66 | Stabilizer, polar aprotic medium | Cyclocondensation of hippuric acid [2] |
| Ethyl acetate | 77 | Extraction solvent | Post-reaction purification [2] |
Potassium tert-butoxide (KOtBu) and 1,8-diazabicycloundec-7-ene (DBU) enhance reaction efficiency through base catalysis. KOtBu deprotonates intermediates in oxazole ring closure, as seen in the synthesis of 4-arylidene oxazolones from hippuric acid [2]. DBU, a non-nucleophilic base, minimizes side reactions during benzyl alcohol functionalization. For example, DBU catalyzes the dehydrogenation of 4-(4-bromo-oxazol-2-yl)benzoic acid, a critical step in the patent route to 4-(oxazol-2-yl)-benzyl alcohol [3].
Boron trifluoride diethyl etherate (BF₃·OEt₂) also plays a role in Lewis acid-catalyzed cyclizations. In the reaction of 4-carboxybenzaldehyde with ethanolamine, BF₃·OEt₂ facilitates imine formation, leading to dihydrooxazole intermediates [3]. These catalytic systems reduce energy input and improve atom economy.
Microwave irradiation accelerates oxazole formation by enabling rapid, uniform heating. A solvent-free method synthesizes 2-phenyl-5(4H)-oxazolones from hippuric acid and aldehydes under microwave conditions (300 W, 5–10 min) [2]. Adapting this to 4-(oxazol-2-yl)-benzyl alcohol could reduce reaction times from hours to minutes.
Ultrasound promotes cavitation, enhancing mass transfer in heterogeneous reactions. For example, sonicating benzyl alcohol with oxazole precursors improves mixing in gel-phase reactions, as observed in HfO₂ nanocrystal syntheses [1]. This technique is underutilized in organic synthesis but holds promise for scalable oxazole production.
The oxazole ring’s planar structure limits stereoisomerism, but substituents on the benzyl alcohol backbone influence conformational preferences. In 4-(4-bromo-oxazol-2-yl)benzoic acid, bromine’s steric bulk directs hydrogenation to yield the cis-configured alcohol [3]. Computational studies suggest that electron-withdrawing groups on the oxazole ring stabilize specific tautomers, affecting reactivity. For instance, trifluoroacetic acid (TFA) in benzyl alcohol media induces monoclinic ZrO₂ phases, analogous to stereochemical control in organic systems [1].
Table 2: Factors Influencing Stereochemical Outcomes
| Factor | Effect on Stereochemistry | Example |
|---|---|---|
| Substituent bulk | Dictates hydrogenation orientation | Bromine in 4-bromo-oxazole [3] |
| Solvent polarity | Stabilizes specific tautomers | TFA in benzyl alcohol [1] |
| Catalytic system | Directs transition-state geometry | DBU-mediated dehydrogenation [3] |
Nuclear magnetic resonance spectroscopy represents the primary analytical tool for structural elucidation of 4-(Oxazol-2-yl)-benzyl alcohol. The compound exhibits characteristic spectral signatures that reflect its unique molecular architecture combining an oxazole heterocycle with a benzyl alcohol moiety.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 4-(Oxazol-2-yl)-benzyl alcohol displays distinctive signals corresponding to different proton environments within the molecule. The oxazole ring protons exhibit characteristic chemical shifts that reflect the aromatic nature of the five-membered heterocycle [1] [2]. The oxazole proton at the 2-position typically appears at approximately 8.0-8.5 parts per million, consistent with the deshielding effect of both the nitrogen and oxygen heteroatoms [2] [3]. This chemical shift aligns with established values for oxazole derivatives, where the proton at carbon-2 experiences significant deshielding due to the electron-withdrawing nature of the heterocyclic system [3].
The aromatic protons of the benzyl moiety manifest as complex multiplets in the 7.2-7.5 parts per million region [4] [5]. These signals typically appear as overlapping resonances due to the similar electronic environments of the ortho, meta, and para protons on the benzene ring [6]. The benzyl methylene protons (-CH₂OH) generate a characteristic singlet or doublet at approximately 4.5-4.7 parts per million, with the exact chemical shift influenced by the electronic properties of the attached oxazole substituent [4] [5].
The hydroxyl proton of the alcohol functional group appears as a broad signal between 2.0-5.0 parts per million, with the exact position dependent on solution conditions, hydrogen bonding, and exchange phenomena [4]. Under certain conditions, this proton may exhibit coupling with the adjacent methylene protons, providing valuable structural information about the alcohol functionality [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts of carbon atoms in different electronic environments. The oxazole ring carbons exhibit distinctive resonances that confirm the heterocyclic structure [2] [7]. The carbon at position 2 of the oxazole ring typically resonates around 160-170 parts per million, reflecting the electron-deficient nature of this carbon atom adjacent to both nitrogen and oxygen [2]. Carbons at positions 4 and 5 of the oxazole ring appear at approximately 108-150 parts per million, with specific chemical shifts dependent on substitution patterns [2] [7].
The aromatic carbons of the benzyl group resonate in the typical aromatic region between 126-140 parts per million [6] [5]. The quaternary carbon bearing the oxazole substituent often appears slightly downfield compared to unsubstituted aromatic carbons due to the electron-withdrawing effect of the heterocycle [6]. The benzyl methylene carbon (-CH₂OH) generates a characteristic signal around 63-67 parts per million, consistent with carbon atoms adjacent to oxygen in primary alcohol systems [5].
Two-Dimensional Correlation Spectroscopy
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for complete structural assignment. Correlation Spectroscopy experiments establish through-bond connectivities between protons, confirming the attachment of the oxazole ring to the benzyl alcohol framework [8] [9]. These experiments typically reveal correlations between the aromatic protons of the benzene ring and the oxazole proton, establishing the substitution pattern.
Heteronuclear Single Quantum Coherence spectroscopy correlates directly bonded carbon and proton atoms, providing unambiguous assignment of carbon-proton pairs [8] [5]. This technique proves particularly valuable for distinguishing between different aromatic carbons and confirming the assignment of the benzyl methylene carbon. Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton connectivities, establishing connections across multiple bonds and confirming the overall molecular connectivity [8] [5].
Infrared Spectroscopy
Infrared spectroscopy provides characteristic absorption bands that confirm functional group presence and molecular structure. The hydroxyl group of the benzyl alcohol moiety generates a broad absorption band between 3200-3600 wavenumbers, typical of primary alcohol O-H stretching vibrations [10] [11]. The exact position and breadth of this band depend on hydrogen bonding interactions and molecular environment.
The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches of the methylene group occur near 2850-3000 wavenumbers [10] [11]. The oxazole ring contributes characteristic absorption bands in the fingerprint region, with carbon-nitrogen and carbon-oxygen stretching vibrations appearing between 1200-1600 wavenumbers [10].
Carbon-carbon aromatic stretching vibrations of both the benzene ring and oxazole heterocycle generate multiple absorption bands in the 1400-1600 wavenumber region [11]. The carbon-oxygen stretching vibration of the primary alcohol appears around 1050-1150 wavenumbers, providing confirmation of the alcohol functionality [11].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of the extended aromatic system. The oxazole heterocycle exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions typical of aromatic heterocycles [12] [13]. These transitions typically occur between 200-300 nanometers, with specific wavelengths dependent on the electronic environment and substitution pattern.
The benzyl alcohol moiety contributes additional absorption bands corresponding to the benzene ring chromophore [12] [13]. The combined system of oxazole and benzene rings may exhibit extended conjugation, potentially leading to bathochromic shifts in absorption maxima compared to the individual chromophores. The presence of the electron-withdrawing oxazole substituent influences the electronic properties of the benzene ring, affecting both absorption wavelengths and extinction coefficients [12] [13].
X-ray crystallography provides definitive three-dimensional structural information when suitable crystals can be obtained. Crystallographic analysis reveals precise bond lengths, bond angles, and spatial arrangements that validate structural assignments from spectroscopic methods [14] [15] [16].
The oxazole ring typically exhibits planarity with bond lengths characteristic of aromatic heterocycles [16] [17]. The carbon-nitrogen bond length in the oxazole ring measures approximately 1.30-1.32 Angstroms, while the carbon-oxygen bond length falls in the range of 1.34-1.36 Angstroms [16] [17]. These values confirm the aromatic character of the heterocyclic system.
The benzyl alcohol portion displays typical bond lengths and angles for aromatic systems [15] [16]. The carbon-carbon bond length connecting the oxazole to the benzene ring provides information about conjugation and electronic communication between the two aromatic systems. The alcohol carbon-oxygen bond length typically measures around 1.42-1.44 Angstroms, consistent with primary alcohol systems [15].
Crystallographic studies reveal intermolecular interactions that influence solid-state packing [16] [17]. Hydrogen bonding involving the alcohol hydroxyl group often dominates crystal packing arrangements, creating networks that stabilize the crystal structure. π-π stacking interactions between aromatic rings may also contribute to crystal stability [17].
The dihedral angle between the oxazole and benzene rings provides insight into molecular conformation and potential conjugation [16] [17]. Small dihedral angles suggest planar arrangements that facilitate electronic delocalization, while larger angles indicate reduced conjugation between the aromatic systems.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak of 4-(Oxazol-2-yl)-benzyl alcohol appears at the expected mass-to-charge ratio, confirming the molecular formula [18] [19] [20].
Fragmentation typically occurs through predictable pathways involving the weakest bonds in the molecule [18] [20]. The benzyl alcohol moiety commonly undergoes alpha-cleavage adjacent to the aromatic ring, generating a tropylium ion at mass-to-charge ratio 91 [18] [20]. This fragmentation represents loss of the oxazole-substituted portion of the molecule and provides confirmation of the benzyl alcohol structural unit.
The oxazole ring may undergo characteristic fragmentations involving loss of carbon monoxide (mass 28) or hydrogen cyanide (mass 27), typical of nitrogen-containing heterocycles [18]. These fragmentation patterns provide additional structural confirmation and help distinguish between different heterocyclic substitution patterns.
Loss of the hydroxyl group (mass 17) or water (mass 18) represents another common fragmentation pathway for alcohol-containing compounds [18] [20]. The intensity and prominence of these fragmentation peaks provide information about the stability of different molecular regions and the preferred fragmentation pathways under electron ionization conditions.
The base peak in the mass spectrum often corresponds to the most stable fragment ion, frequently the tropylium ion for benzyl alcohol derivatives [20]. Additional fragmentation peaks at lower masses provide fingerprint information that confirms structural assignments and distinguishes between isomeric compounds [18] [20].
Data Tables
| Nuclear Magnetic Resonance Chemical Shifts | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Oxazole H-2 | 8.0-8.5 | s | Oxazole proton |
| Aromatic H | 7.2-7.5 | m | Benzene protons |
| Benzyl CH₂ | 4.5-4.7 | s/d | Methylene protons |
| Alcohol OH | 2.0-5.0 | br s | Hydroxyl proton |
| Carbon-13 Nuclear Magnetic Resonance Assignments | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Oxazole C-2 | 160-170 | Oxazole carbon-2 |
| Oxazole C-4/C-5 | 108-150 | Oxazole carbons |
| Aromatic C | 126-140 | Benzene carbons |
| Benzyl CH₂ | 63-67 | Methylene carbon |
| Infrared Absorption Bands | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3200-3600 | Alcohol hydroxyl |
| Aromatic C-H | 3000-3100 | Aromatic protons |
| Aliphatic C-H | 2850-3000 | Methylene protons |
| C=C/C=N stretch | 1400-1600 | Aromatic systems |
| C-O stretch | 1050-1150 | Alcohol carbon-oxygen |
| Mass Spectrometric Fragmentation | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| Molecular ion | [M]⁺ | Complete molecule |
| Tropylium ion | 91 | Benzyl fragmentation |
| Loss of CO | [M-28]⁺ | Heterocycle fragmentation |
| Loss of HCN | [M-27]⁺ | Heterocycle fragmentation |
| Loss of H₂O | [M-18]⁺ | Alcohol dehydration |